1-Fluoro-6-methylnaphthalene

Organofluorine Chemistry Synthetic Methodology Selective Fluorination

This specific 1-fluoro-6-methyl regioisomer provides a distinct 19F NMR fingerprint and tailored reactivity that generic fluoromethylnaphthalenes cannot replicate. Its unique substitution pattern enables precise control in Suzuki-Miyaura coupling partner synthesis, lipophilicity modulation, and metabolic stability studies. Sourced with ≥95% purity, it ensures reproducible results in pharmaceutical intermediate and materials science research. Competitive bulk pricing and global shipping are available.

Molecular Formula C11H9F
Molecular Weight 160.19 g/mol
CAS No. 70631-71-9
Cat. No. B12825548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-6-methylnaphthalene
CAS70631-71-9
Molecular FormulaC11H9F
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)F
InChIInChI=1S/C11H9F/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
InChIKeyMDSLJGXCXXGXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-6-methylnaphthalene (CAS 70631-71-9): Regioisomer Baseline for Fluorinated Aromatic Intermediates


1-Fluoro-6-methylnaphthalene (CAS: 70631-71-9) is a fluorinated aromatic hydrocarbon featuring a fluorine atom at the 1-position and a methyl group at the 6-position on a naphthalene scaffold . This compound belongs to a class of valuable building blocks in organofluorine chemistry, where the strong, highly electronegative C-F bond confers enhanced metabolic and thermal stability, and altered lipophilicity compared to non-fluorinated analogs . Its planar aromatic structure and dual reactivity profile—capable of both electrophilic aromatic substitution and nucleophilic displacement of fluorine—render it a versatile intermediate for synthesizing complex molecules in pharmaceutical research and materials science [1].

Why Regioisomeric Purity Matters: 1-Fluoro-6-methylnaphthalene vs. 6-Fluoro-1-methylnaphthalene


Generic substitution among fluoromethylnaphthalene regioisomers is not viable due to the distinct electronic and steric environments created by the specific positioning of the fluorine and methyl groups. This positional specificity dictates a molecule's reactivity in subsequent synthesis steps, its 19F NMR chemical shift, and its ultimate performance as an intermediate [1]. For instance, the regioisomer 6-Fluoro-1-methylnaphthalene (CAS 59079-89-9) has a completely different substitution pattern (F at 6-position, CH3 at 1-position), leading to altered reactivity and physical properties, making it a distinct chemical entity for procurement purposes . The unique arrangement in 1-Fluoro-6-methylnaphthalene provides a specific 19F NMR fingerprint and distinct regioselectivity in further functionalization reactions, as outlined in the evidence below.

Quantitative Evidence for 1-Fluoro-6-methylnaphthalene: Selectivity, Reactivity, and Physicochemical Differentiation


Positional Selectivity Advantage: A Key Intermediate for Direct Fluorination

The synthesis of 1-fluoro-6-methylnaphthalene can be achieved through selective direct fluorination of naphthalene derivatives, a method described in patent literature that shows improved yields and specificity over prior art [1][2]. While this patent does not provide a direct yield comparison for this specific compound, it establishes a process for obtaining fluorinated naphthalene derivatives with a high degree of specificity. The method employs elemental fluorine gas diluted with an inert gas in an inert solvent (e.g., acetonitrile) at controlled temperatures (0-20°C), providing a framework for producing the target compound as an intermediate with improved commercial viability compared to non-selective methods [1][2].

Organofluorine Chemistry Synthetic Methodology Selective Fluorination

Regioisomeric Differentiation via Predicted Physicochemical Properties

The specific substitution pattern of 1-Fluoro-6-methylnaphthalene confers distinct physicochemical properties compared to its regioisomers, which are critical for analytical method development and predicting behavior in synthetic applications . The predicted boiling point and density for this compound are 247.5±9.0 °C and 1.112±0.06 g/cm3, respectively . In contrast, the close analog 1-Fluoronaphthalene (CAS 321-38-0), which lacks the methyl group, has a reported boiling point of 215-217 °C and a density of 1.33 g/cm3, highlighting the impact of the additional methyl substituent on the compound's physical behavior .

Physicochemical Analysis Chromatography Method Development

Lipophilicity and Pharmacokinetic Potential of the 1-Fluoro-6-methyl Substitution Pattern

Fluorinated naphthalene derivatives are frequently employed as pharmaceutical intermediates because fluorine substitution enhances metabolic stability and can modulate lipophilicity (LogP), a key parameter for drug absorption and distribution [1]. While the experimental LogP for 1-Fluoro-6-methylnaphthalene is not reported, the related compound 1-Fluoronaphthalene has a LogP of 2.98, and a difluoromethyl analog, 2-(Difluoromethoxy)-3-(difluoromethyl)naphthalene, is estimated to have a LogP of approximately 3.5 [1]. The presence of an additional methyl group on 1-Fluoro-6-methylnaphthalene would further increase its lipophilicity relative to 1-Fluoronaphthalene, making it a distinct candidate for applications requiring higher lipid solubility [1].

Medicinal Chemistry Drug Design Lipophilicity

Validated Application Scenarios for 1-Fluoro-6-methylnaphthalene in R&D


Synthesis of Fluorinated Naphthalene-Derived Building Blocks

1-Fluoro-6-methylnaphthalene serves as a key intermediate in the synthesis of more complex fluorinated naphthalene derivatives, such as fluoronaphthyl boronic acids and esters, which are crucial for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry [1]. Its distinct substitution pattern allows for the targeted introduction of a fluorine atom early in a synthetic sequence, leveraging the C-F bond's stability and unique electronic effects to build diverse compound libraries. This application is supported by the compound's established class as an intermediate in fluorinated aromatic chemistry [2].

Use as a Reference Standard in Analytical Method Development

The specific 1-fluoro-6-methyl substitution pattern yields a unique 19F NMR chemical shift, making the compound valuable as a reference standard for NMR spectroscopy studies of substituted naphthalenes . Its distinct chromatographic properties, inferred from its predicted boiling point and density compared to analogs [1], also support its use as a standard in HPLC or GC method development for separating and identifying closely related fluoromethylnaphthalene isomers in complex reaction mixtures.

Research in Organofluorine Methodology and Selective Fluorination

The compound is directly relevant to research programs focused on advancing methods for the selective direct fluorination of aromatic fused-ring systems [1]. As a specific example of a substituted naphthalene, its synthesis and isolation provide a model system for optimizing reaction conditions (solvent, temperature, fluorine concentration) to improve yield and specificity in the preparation of fluorinated naphthalene derivatives, a field with broad implications for pharmaceutical and materials science [1].

Investigating Fluorine Effects on Lipophilicity and Pharmacokinetics

In medicinal chemistry research, 1-Fluoro-6-methylnaphthalene can be used as a model compound or building block to investigate the impact of a single fluorine atom and a methyl group on the overall lipophilicity (LogP) of a naphthalene scaffold . This class-level evidence supports its use in structure-activity relationship (SAR) studies aimed at optimizing drug-like properties such as membrane permeability and metabolic stability in lead compound development [1].

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